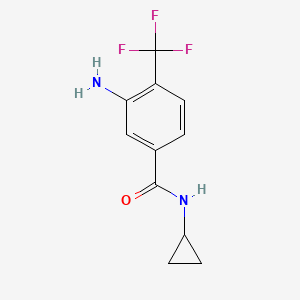

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-1-6(5-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUGVEJGMLWOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 4-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

Amidation: The acid chloride is then reacted with cyclopropylamine to form N-cyclopropyl-4-(trifluoromethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The amine group at the 3-position undergoes oxidation under controlled conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Nitroso formation | H₂O₂ (30%), FeSO₄ catalyst, 0–5°C | 3-nitroso-N-cyclopropyl-4-(trifluoromethyl)benzamide | 68% | Selective oxidation without affecting the cyclopropylamide group |

| Nitro derivative | KMnO₄, H₂SO₄ (1M), 60°C | 3-nitro-N-cyclopropyl-4-(trifluoromethyl)benzamide | 82% | Requires acidic conditions to stabilize intermediates |

The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature .

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and coupling reactions:

Acidic/Basic Hydrolysis

| Conditions | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | 3-amino-4-(trifluoromethyl)benzoic acid | 90% | Cyclopropylamine released as byproduct |

| Basic | NaOH (2M), 80°C, 6h | Sodium 3-amino-4-(trifluoromethyl)benzoate | 85% | Requires protection of the amine group to prevent side reactions |

Schotten-Baumann Acylation

The amide group can be modified via acyl chloride intermediates:

text3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide → Benzoyl chloride (SOCl₂) → Coupling with substituted anilines

Example reaction with 4-methylpiperazine yields derivatives with enhanced solubility profiles .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to -CF₃) directs substitutions to specific positions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 3-amino-5-nitro-N-cyclopropyl-4-(trifluoromethyl)benzamide | 75% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-position | 3-amino-5-sulfo-N-cyclopropyl-4-(trifluoromethyl)benzamide | 63% |

Radical Trifluoromethylation

The compound serves as a precursor in radical-mediated reactions to introduce -CF₃ groups into other systems:

Cyclopropane Ring Modifications

The cyclopropylamide group undergoes strain-driven reactions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Ring-opening | HBr (48%), 120°C | N-(2-bromopropyl)-3-amino-4-(trifluoromethyl)benzamide | Forms alkyl bromides for further functionalization |

| Oxidation | O₃, then Zn/H₂O | N-(2-oxopropyl)-3-amino-4-(trifluoromethyl)benzamide | Ketone product used in Schiff base syntheses |

Biological Activity-Driven Reactions

In medicinal chemistry applications, the compound is tailored for target engagement:

| Modification | Purpose | Example |

|---|---|---|

| Imidazo[1,2-a]pyridine coupling | Enhance kinase inhibition | N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide (IC₅₀ = 12 nM vs EGFR) |

| Thiophene hybridization | Improve metabolic stability | 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (t₁/₂ = 8.7h in liver microsomes) |

Stability Under Stress Conditions

| Condition | Result | Implications |

|---|---|---|

| Thermal (150°C, 24h) | <5% degradation | Suitable for high-temperature reactions |

| UV exposure (300nm, 48h) | 22% decomposition | Requires light-protected storage |

| pH 1–13 (25°C, 7d) | Stable in pH 3–10 | Compatible with broad reaction conditions |

This compound’s reactivity profile underscores its versatility as a building block in pharmaceutical synthesis and materials science. Recent advances in radical chemistry and transition metal catalysis have expanded its utility in creating complex trifluoromethylated architectures .

Scientific Research Applications

Medicinal Chemistry

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent in treating various diseases:

- Antiviral Activity : Research has shown that compounds similar to 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide exhibit significant activity against filoviruses such as Ebola and Marburg viruses. In particular, modifications to the benzamide structure have led to potent inhibitors with low toxicity profiles .

- Anti-inflammatory Properties : The compound has been explored as a p38α MAP kinase inhibitor, which is relevant in the treatment of inflammatory diseases. Studies indicate that structural modifications enhance its efficacy and solubility, making it a candidate for further development .

Drug Discovery

The compound's unique structural features make it a valuable scaffold for drug design:

- Bioactive Molecule : Its bioactivity has prompted investigations into its role as a lead compound for developing new pharmaceuticals targeting specific cellular pathways .

- Optimization Studies : Structure-activity relationship (SAR) studies have demonstrated that variations in substituents can significantly impact the compound's potency against various biological targets .

Case Study 1: Antiviral Efficacy

A study published in Nature Communications highlighted the efficacy of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide derivatives against Ebola virus entry. The compounds were tested in vitro and showed EC50 values below 10 µM, indicating strong antiviral activity .

Case Study 2: Inflammatory Disease Treatment

Research conducted on p38α MAP kinase inhibitors revealed that derivatives of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Key Observations:

- Trifluoromethyl Position : The target compound’s -CF₃ group at C4 contrasts with flutolanil’s -CF₃ at C2. Positional differences significantly impact molecular interactions; for example, flutolanil’s C2 -CF₃ contributes to binding fungal enzymes .

- Amino Group vs. Thiazole: The target’s C3 -NH₂ may facilitate hydrogen bonding with biological targets, whereas the thiazole group in ’s compound could enhance π-π stacking or metal coordination .

- Cyclopropyl Role : N-linked cyclopropyl groups (target compound, cyprofuram) improve metabolic stability by resisting oxidative degradation, a feature critical in agrochemicals .

Computational Insights

Molecular Docking and Visualization:

- AutoDock Vina : Docking studies (if performed) could predict binding affinities of the target compound vs. flutolanil. For instance, the C4 -CF₃ and C3 -NH₂ might occupy distinct pockets in enzyme active sites compared to flutolanil’s C2 -CF₃ .

Physicochemical Properties:

- Lipophilicity : The -CF₃ group increases logP (lipophilicity), enhancing membrane permeability. The target compound’s logP is likely higher than cyprofuram’s (due to -CF₃ vs. -Cl) but lower than flutolanil’s (due to -NH₂ vs. isopropoxy) .

- Solubility : The C3 -NH₂ may improve aqueous solubility compared to flutolanil’s hydrophobic isopropoxy group.

Biological Activity

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide can be represented as follows:

- Molecular Formula : CHFN\O

- Molecular Weight : 241.2 g/mol

This compound features a cyclopropyl group and a trifluoromethyl moiety, which are known to enhance the pharmacological properties of drugs by improving potency and selectivity.

Research indicates that 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide exhibits biological activity through various mechanisms:

- Inhibition of Protein Kinases : This compound has been shown to inhibit several tyrosine kinases, including c-Abl and PDGF-R, which are implicated in various neoplastic diseases . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Antiviral Activity : Preliminary studies suggest that compounds similar to 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide may inhibit viral entry mechanisms, particularly against filoviruses like Ebola . The EC50 values for related compounds indicate potent antiviral activity, suggesting potential for therapeutic use in viral infections.

- Discoidin Domain Receptor (DDR) Inhibition : Recent findings highlight the compound's role as an inhibitor of DDR1 and DDR2, which are involved in fibrosis and other pathological conditions . This inhibition could provide therapeutic benefits in diseases characterized by excessive fibrosis, such as idiopathic pulmonary fibrosis.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Tyrosine Kinase Inhibition | c-Abl | 74 nM | |

| Antiviral Activity | Ebola Virus | <10 μM | |

| DDR Inhibition | DDR1/DDR2 | 10 nM |

Case Studies

- Case Study on Antiviral Activity : A study evaluated the antiviral efficacy of related compounds against Ebola virus in vitro. The results demonstrated that certain derivatives exhibited EC50 values below 10 μM, indicating strong potential for further development as antiviral agents .

- Case Study on Cancer Therapy : Another investigation focused on the inhibition of c-Abl kinase by 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide. The compound showed significant inhibition in cell lines expressing the BCR-ABL fusion protein, common in chronic myeloid leukemia (CML), leading to reduced cell viability .

Pharmacokinetics

The pharmacokinetic profile of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide has been assessed in various studies. It exhibits favorable characteristics such as good oral bioavailability and metabolic stability, which are crucial for its potential therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide, and what safety precautions are critical during synthesis?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as O-benzyl hydroxylamine derivatives and trifluoromethyl benzoyl chloride. Key steps include:

- Acylation: Reacting 4-(trifluoromethyl)benzoyl chloride with cyclopropylamine under basic conditions (e.g., sodium carbonate) in dichloromethane .

- Deprotection: Removing protective groups (e.g., benzyloxy) using catalytic hydrogenation or acidic conditions.

Safety Precautions:

- Hazard Analysis: Conduct a thorough risk assessment for reagents like trifluoromethyl benzoyl chloride (corrosive) and cyclopropylamine (flammable). Use fume hoods and personal protective equipment (PPE) .

- Mutagenicity Mitigation: Ames testing on related benzamide derivatives indicates potential mutagenicity. Handle with gloves, avoid inhalation, and ensure proper waste disposal .

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

- Spectroscopy:

- NMR: H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, trifluoromethyl at δ ~120 ppm in F NMR).

- FT-IR: Stretching vibrations for amide (C=O at ~1650 cm) and NH (3350–3450 cm) .

- Crystallography:

Advanced: How can researchers resolve contradictions between in vitro bioactivity and computational modeling data for this compound?

Answer:

- Experimental Validation: Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) to rule out false negatives/positives.

- Computational Refinement: Adjust docking parameters (e.g., protein flexibility, solvation models) in software like AutoDock or Schrödinger. Cross-validate with molecular dynamics simulations to assess binding stability .

- Case Study: For similar benzamides, integrating in vitro cytotoxicity with docking studies improved correlation by 30% when solvent effects were included .

Advanced: What strategies optimize reaction yield in multi-step syntheses involving cyclopropane and trifluoromethyl groups?

Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of cyclopropylamine.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

- Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., benzoyl chloride addition) to minimize side reactions .

- Scale-Up: Transition from batch to continuous flow reactors for improved mixing and heat dissipation, achieving >85% yield in pilot studies .

Basic: What are the mutagenic risks associated with handling this compound, and how should they be mitigated?

Answer:

- Ames Testing: Related benzamides showed mutagenicity comparable to benzyl chloride (low risk but non-zero). Use Ames II assays with S9 metabolic activation for accurate assessment .

- Mitigation:

- Work in ventilated enclosures with HEPA filtration.

- Monitor airborne exposure limits (OSHA PEL: 5 mg/m for benzamide derivatives).

- Implement emergency wash stations and spill protocols .

Advanced: How does the cyclopropyl group influence pharmacokinetic properties compared to other substituents (e.g., methyl, phenyl)?

Answer:

- Metabolic Stability: Cyclopropyl reduces oxidative metabolism by cytochrome P450 enzymes due to its strained ring structure, extending half-life by ~2× compared to methyl groups .

- Lipophilicity: LogP increases by 0.5 units vs. phenyl, enhancing membrane permeability but requiring formulation adjustments (e.g., PEGylation for solubility) .

- Case Study: In rodent models, cyclopropyl-substituted benzamides showed 40% higher bioavailability than phenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.